molecular formula C16H10N2O5 B8142996 4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde

4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde

Cat. No.: B8142996
M. Wt: 310.26 g/mol
InChI Key: OJEQHWKMCBDJIA-UHFFFAOYSA-N
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Description

4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the nitroanilino group in this compound adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde typically involves the condensation of 2-nitroaniline with a suitable chromene derivative. One common method is the reaction of 2-nitroaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Reduction: 4-(2-Aminoanilino)-2-oxochromene-3-carbaldehyde.

    Oxidation: 4-(2-Nitroanilino)-2-oxochromene-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A precursor in the synthesis of 4-(2-Nitroanilino)-2-oxochromene-3-carbaldehyde.

    3-Nitroaniline: Another isomer of nitroaniline with different reactivity and applications.

    4-Nitroaniline: Used in the production of dyes and pigments, similar to this compound.

Uniqueness

This compound is unique due to its combination of the chromene and nitroanilino moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-nitroanilino)-2-oxochromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-9-11-15(10-5-1-4-8-14(10)23-16(11)20)17-12-6-2-3-7-13(12)18(21)22/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQHWKMCBDJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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